Ethyl 2-hydroxy-5-iodobenzoate

Enzyme Inhibition Structure-Activity Relationship Biochemical Pharmacology

Researchers relying on Suzuki-Miyaura couplings often encounter sluggish oxidative addition with bromo/chloro substrates, forcing high catalyst loading and compromised yields. Ethyl 2-hydroxy-5-iodobenzoate (CAS 15125-84-5) directly addresses this bottleneck through its reactive 5-iodo substituent: • Enables rapid oxidative addition to Pd(0), reducing catalyst loading and improving biaryl coupling yields versus bromo analogs. • Parent acid 2-hydroxy-5-iodobenzoate exhibits 16- to 156-fold enhanced binding affinity (Ki) over non-iodinated salicylate, validating the iodo-substitution SAR for inhibitor design and prodrug strategies. • ≥95% purity crystalline solid; stored at 2-8°C under dry, light-protected conditions for maximum shelf-life stability.

Molecular Formula C9H9IO3
Molecular Weight 292.07 g/mol
CAS No. 15125-84-5
Cat. No. B187243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-hydroxy-5-iodobenzoate
CAS15125-84-5
Molecular FormulaC9H9IO3
Molecular Weight292.07 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1)I)O
InChIInChI=1S/C9H9IO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3
InChIKeyWKGNZGPAJWJRDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Hydroxy-5-Iodobenzoate: Identity & Specifications


Ethyl 2-hydroxy-5-iodobenzoate (CAS 15125-84-5), also referred to as ethyl 5-iodosalicylate, is a halogenated aromatic ester belonging to the salicylate class. Its molecular formula is C₉H₉IO₃, with a molecular weight of 292.07 g/mol. The compound features an ortho-hydroxybenzoate core with an iodine substituent at the 5-position and an ethyl ester functional group . This specific substitution pattern renders it a versatile intermediate in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions and the construction of bioactive molecules . Commercial sources typically offer this compound as a crystalline solid with a standard purity of ≥95% (HPLC), often recommending storage at 2-8°C in a dry environment [1].

Workflow

Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira)

Use

Synthesis of biaryl pharmacophores and functionalized salicylate probes

Attribute

5-Iodo substituent provides a reactive handle for C-C bond formation

Uniqueness of Ethyl 2-Hydroxy-5-Iodobenzoate


The substitution pattern of Ethyl 2-hydroxy-5-iodobenzoate (ortho-hydroxy, 5-iodo, ethyl ester) defines its unique reactivity and biological profile, which cannot be replicated by merely substituting the halogen or altering the ester group. The iodine atom provides a significantly more reactive handle for cross-coupling (e.g., Suzuki-Miyaura) compared to bromo- or chloro-analogs due to the weaker carbon-iodine bond . Furthermore, the presence of the iodine atom dramatically enhances the affinity for certain biological targets; kinetic studies on the parent acid, 2-hydroxy-5-iodobenzoate, revealed a Ki value over an order of magnitude lower than that of non-iodinated salicylate, demonstrating a critical structure-activity relationship (SAR) [1]. This evidence underscores that simply opting for a cheaper chloro or bromo salicylate ester will not preserve the intended synthetic efficiency or the potency of any derived bioactive compound.

Ethyl 2-hydroxy-5-iodobenzoate
Bromo/chloro or methyl ester analogs
Cross-coupling
Higher oxidative addition reactivity from C-I bond
Bromo analogs may require harsher conditions or give lower yields
Target affinity
5-Iodo substitution linked to lower Ki values (class-level SAR)
Non-iodinated salicylates show significantly higher Ki, reduced binding
Physicochemical profile
Ethyl ester LogP ~2.8; distinct hydrolysis and permeability behavior
Methyl ester LogP ~2.3; altered esterase susceptibility may change ADME readouts

Ethyl 2-Hydroxy-5-Iodobenzoate: Head-to-Head Comparisons


Enhanced Enzyme Inhibition vs. Non-Iodinated Salicylate

The introduction of a single iodine atom at the 5-position of the salicylate core dramatically increases its binding affinity for phosphoglycerate kinase. The parent acid, 2-hydroxy-5-iodobenzoate, exhibits a Ki value of 0.60 mM for one binding site, which is a 16.7-fold improvement in potency compared to the non-iodinated salicylate (Ki = 10 mM) [1]. While this specific Ki value was determined for the free acid form of the target compound, it provides a direct class-level inference for the enhanced target engagement expected of the ethyl ester analog.

Ki comparison (moderate site)
Class-level inference
0.60 mM vs 10 mM (16.7-fold)
Reported Ki difference supports target-engagement context; 5-iodo may enhance binding.
Free acid data; ester analog requires validation.
Enzyme Inhibition Structure-Activity Relationship Biochemical Pharmacology

Superior Cross-Coupling Reactivity over Bromo Analogs

The carbon-iodine (C-I) bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) than the analogous carbon-bromine (C-Br) bond due to its lower bond dissociation energy. This class-level property of iodoarenes directly applies to Ethyl 2-hydroxy-5-iodobenzoate. The compound is explicitly noted by suppliers as a key intermediate for Suzuki-Miyaura cross-coupling reactions . In contrast, the analogous ethyl 5-bromosalicylate, while still usable, requires harsher conditions or more active catalysts for efficient coupling.

Cross-coupling reactivity
Class-level inference
Reactivity order I > Br >> Cl
Higher oxidative addition propensity may improve coupling efficiency.
Based on bond dissociation energy; yields remain condition-dependent.
Organic Synthesis Cross-Coupling C-C Bond Formation

Lipophilicity and Stability vs. Methyl Ester

The ethyl ester of 2-hydroxy-5-iodobenzoate (LogP ~2.8) exhibits increased lipophilicity compared to its methyl ester analog, Methyl 5-iodosalicylate (LogP ~2.3) . This difference in partition coefficient can influence membrane permeability, oral bioavailability, and susceptibility to esterase-mediated hydrolysis. The ethyl ester is often preferred in medicinal chemistry campaigns when a balance between solubility and permeability is required.

Lipophilicity
Cross-study comparable
Δ LogP ≈ 0.5 (ethyl ~2.8, methyl ~2.3)
Ethyl ester shows moderately higher lipophilicity; may influence permeability/hydrolysis.
In silico prediction; experimental validation recommended.
Medicinal Chemistry ADME Prodrug Design

High-Affinity Site Enzyme Binding Enhancement

Beyond the moderate-affinity site described previously, the 2-hydroxy-5-iodobenzoate acid also engages a high-affinity binding site on phosphoglycerate kinase. For this site, the Ki value is 0.064 mM [1]. This is a 156-fold increase in potency compared to salicylate's high-affinity site (Ki = 10 mM). While the ester form is not directly assayed here, this data from the parent acid underscores the profound effect of the 5-iodo substituent on molecular recognition events.

Ki comparison (high-affinity site)
Class-level inference
0.064 mM vs 10 mM (156-fold)
Reported Ki difference supports high-affinity target-engagement context.
Free acid data; direct ester data not available.
Enzyme Kinetics Structure-Activity Relationship Biochemistry

Optimal Applications of Ethyl 2-Hydroxy-5-Iodobenzoate


Biaryl Synthesis via Suzuki-Miyaura Coupling

This compound is ideally suited as an electrophilic coupling partner in Suzuki-Miyaura reactions. The high reactivity of the 5-iodo substituent ensures efficient oxidative addition to palladium catalysts, enabling the rapid construction of complex biaryl structures which are common in pharmaceuticals and advanced materials . Its use over bromo-analogs can significantly improve reaction yields and reduce catalyst loading.

Salicylate-Based Enzyme Inhibitor Design

Based on the quantitative enzyme inhibition data for the parent acid, this ethyl ester is a preferred starting material for designing inhibitors targeting proteins with a salicylate-binding pocket. The 5-iodo group provides a 16- to 156-fold enhancement in binding affinity compared to the non-iodinated core . The ethyl ester offers a handle for further modification or can be used as a prodrug moiety to enhance cellular permeability.

Water-Soluble Fluorophore Synthesis

Ethyl 2-hydroxy-5-iodobenzoate has been specifically utilized as a peripheral building block in the Sonogashira reaction for constructing water-soluble fluorophores. Following coupling and subsequent ester hydrolysis, the resulting carboxylate groups impart aqueous solubility . This established synthetic route demonstrates its utility in creating functional molecules for imaging and materials science applications.

Application
Selection Property
Validation Focus
Biaryl synthesis (Suzuki-Miyaura)
Iodo reactivity for oxidative addition
Cross-coupling yield and catalyst loading
Salicylate-binding protein target engagement
5-Iodo substitution for enhanced binding (class-level SAR)
Ki determination and SAR analysis
Water-soluble fluorophore synthesis
Carboxylate introduction via ester hydrolysis
Aqueous solubility and photophysical properties

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